molecular formula C12H12F2N2O2S B2616340 1-(3,5-Difluorobenzenesulfonyl)piperidine-4-carbonitrile CAS No. 2326444-52-2

1-(3,5-Difluorobenzenesulfonyl)piperidine-4-carbonitrile

Cat. No.: B2616340
CAS No.: 2326444-52-2
M. Wt: 286.3
InChI Key: HTKCQDPITJWHOJ-UHFFFAOYSA-N
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Description

1-(3,5-Difluorobenzenesulfonyl)piperidine-4-carbonitrile is a chemical compound that features a piperidine ring substituted with a 3,5-difluorobenzenesulfonyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-difluorobenzenesulfonyl)piperidine-4-carbonitrile typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 3,5-Difluorobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 3,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the Carbonitrile Group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorobenzenesulfonyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanogen bromide in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(3,5-Difluorobenzenesulfonyl)piperidine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(3,5-difluorobenzenesulfonyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways such as NF-κB, PI3K/Akt, and MAPK, which are involved in various cellular processes including inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

1-(3,5-Difluorobenzenesulfonyl)piperidine-4-carbonitrile can be compared with other similar compounds such as:

  • 1-(3,4-Difluorobenzenesulfonyl)piperidine-4-carboxylic acid
  • 1-(3,5-Difluorobenzenesulfonyl)-4-(pyrrolidin-3-yl)piperidine

Uniqueness:

  • The presence of the 3,5-difluorobenzenesulfonyl group imparts unique electronic and steric properties, enhancing its reactivity and potential biological activity.
  • The carbonitrile group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific domains.

Properties

IUPAC Name

1-(3,5-difluorophenyl)sulfonylpiperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O2S/c13-10-5-11(14)7-12(6-10)19(17,18)16-3-1-9(8-15)2-4-16/h5-7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKCQDPITJWHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)S(=O)(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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